N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
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Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C17H11FN4O2S and its molecular weight is 354.36. The purity is usually 95%.
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Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Structural Overview
The molecular formula of this compound is C18H13FN4O2S. Its structure features a fluorinated benzo[d]thiazole moiety, an isoxazole ring, and a pyridine derivative, which contribute to its unique biological profile.
Research indicates that this compound interacts with specific molecular targets involved in cancer progression. Its mechanism includes:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating mitochondrial proteins such as Bcl-2 and Bax, leading to the activation of caspases .
- Cell Cycle Arrest : It induces G2/M cell cycle arrest in certain cancer cell lines, particularly Colo205, which is critical for inhibiting tumor growth .
Anti-Cancer Efficacy
This compound exhibits significant anti-cancer activity across multiple cell lines. The following table summarizes its efficacy against various cancer types:
Cell Line | IC50 (μM) | Effect |
---|---|---|
Colo205 | 5.04 - 13 | Strong cytotoxicity |
U937 | Not specified | Moderate cytotoxicity |
MCF7 | Not specified | Moderate cytotoxicity |
A549 | Not specified | Moderate cytotoxicity |
These results indicate that the compound is particularly effective against the Colo205 cell line, with IC50 values suggesting potent cytotoxic effects.
Case Studies
- Colo205 Cell Line Study : In a study focusing on the Colo205 cell line, treatment with the compound led to significant increases in p53 levels and alterations in mitochondrial protein balance, resulting in apoptosis through caspase activation .
- Comparative Study with Other Compounds : When compared to other benzothiazole derivatives, this compound demonstrated superior anti-cancer properties, particularly in its ability to induce cell cycle arrest and apoptosis .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzothiazole derivatives. The incorporation of electron-withdrawing groups has been shown to improve potency against cancer cells while maintaining low cytotoxicity towards normal cells .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O2S/c18-11-4-5-13-15(9-11)25-17(21-13)22(10-12-3-1-2-7-19-12)16(23)14-6-8-20-24-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWWKNXVUGXOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.